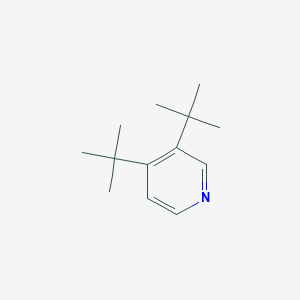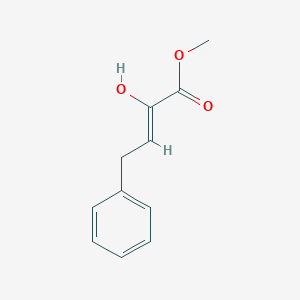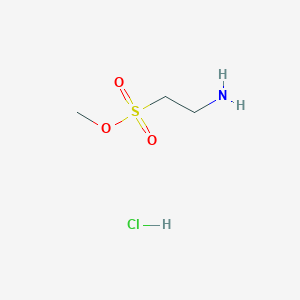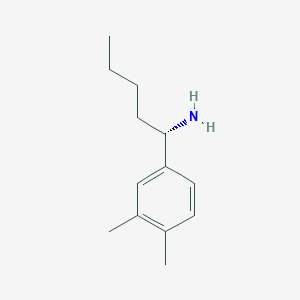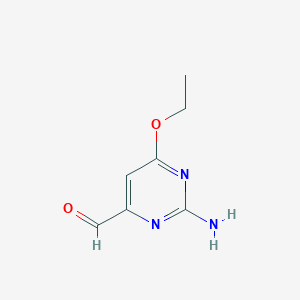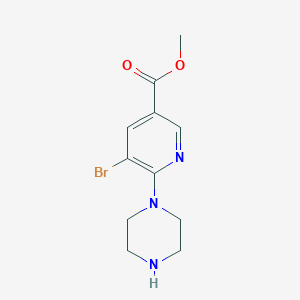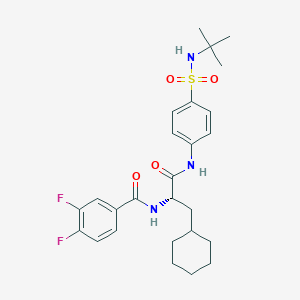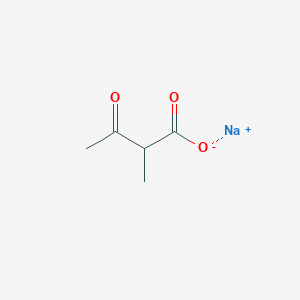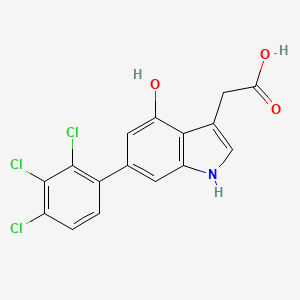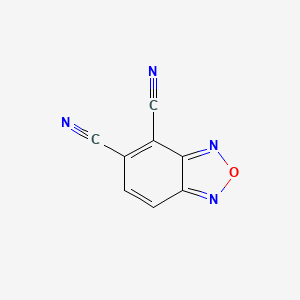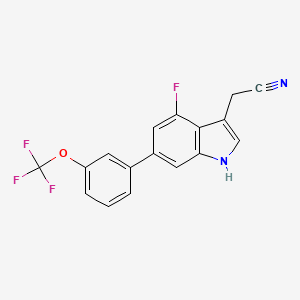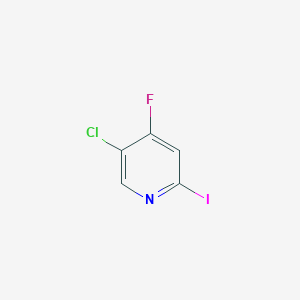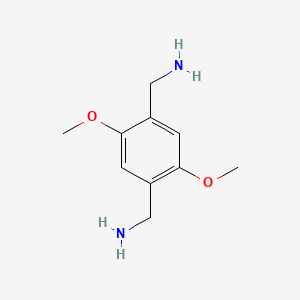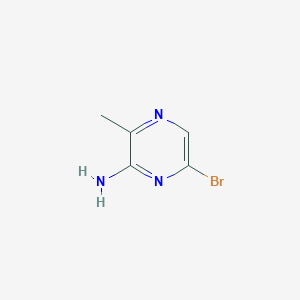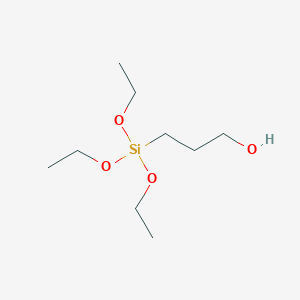
3-(Triethoxysilyl)propan-1-ol
Descripción general
Descripción
3-(Triethoxysilyl)propan-1-ol: is an organosilicon compound with the molecular formula C9H22O4Si . It is a colorless liquid that is commonly used as a coupling agent and adhesion promoter in various industrial applications. The compound contains both a silane group and a hydroxyl group, which allows it to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for synthesizing 3-(Triethoxysilyl)propan-1-ol involves the hydrosilylation of allyl alcohol with triethoxysilane. This reaction is typically catalyzed by platinum-based catalysts under mild conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a chlorosilane. For example, the reaction of 3-chloropropanol with triethoxysilane in the presence of a Grignard reagent can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Triethoxysilyl)propan-1-ol can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : 3-(Triethoxysilyl)propan-1-ol is widely used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It helps improve the adhesion between different materials, making it valuable in the production of composites and coatings.
Biology: : In biological research, the compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also employed in the immobilization of enzymes and other biomolecules on solid supports.
Medicine: : The compound’s ability to form stable bonds with both organic and inorganic materials makes it useful in the development of medical devices and implants. It is used to improve the adhesion of coatings on medical implants, enhancing their performance and longevity.
Industry: : In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of silica-based materials and as a surface modifier for various substrates.
Mecanismo De Acción
The mechanism of action of 3-(Triethoxysilyl)propan-1-ol involves its ability to form covalent bonds with both organic and inorganic materials. The silane group can react with hydroxyl groups on the surface of inorganic materials, forming strong Si-O-Si bonds. The hydroxyl group can participate in various chemical reactions, allowing the compound to bond with organic materials. This dual reactivity makes it an effective coupling agent and adhesion promoter.
Comparación Con Compuestos Similares
3-(Trimethoxysilyl)propan-1-ol: Similar in structure but contains methoxy groups instead of ethoxy groups.
3-(Aminopropyl)triethoxysilane: Contains an amino group instead of a hydroxyl group, making it useful for different applications.
3-(Mercaptopropyl)triethoxysilane: Contains a thiol group, which provides different reactivity and applications.
Uniqueness: 3-(Triethoxysilyl)propan-1-ol is unique due to its combination of a silane group and a hydroxyl group. This allows it to form strong bonds with both organic and inorganic materials, making it highly versatile in various applications. Its ethoxy groups provide better solubility and reactivity compared to methoxy groups, making it more suitable for certain industrial processes.
Propiedades
IUPAC Name |
3-triethoxysilylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O4Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUBRRLYMADSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCO)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555029 | |
| Record name | 3-(Triethoxysilyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-61-9 | |
| Record name | 3-(Triethoxysilyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Triethoxysilyl)-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8SFL7ZM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


